molecular formula C5H10N4O B1373879 (3R,4R)-4-azidopiperidin-3-ol CAS No. 859854-78-7

(3R,4R)-4-azidopiperidin-3-ol

Cat. No.: B1373879
CAS No.: 859854-78-7
M. Wt: 142.16 g/mol
InChI Key: FCZKPEQZWDFLAK-RFZPGFLSSA-N
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Description

(3R,4R)-4-azidopiperidin-3-ol is a chiral azido alcohol compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-azidopiperidin-3-ol typically involves the azidation of a suitable piperidine precursor. One common method is the nucleophilic substitution reaction where a hydroxyl group is replaced by an azido group. This can be achieved using sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) under mild heating conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-azidopiperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The azido group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3R,4R)-4-azidopiperidin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3R,4R)-4-azidopiperidin-3-ol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and drug design. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-aminopiperidin-3-ol: Similar structure but with an amine group instead of an azido group.

    (3R,4R)-4-hydroxypiperidin-3-ol: Lacks the azido group, only has a hydroxyl group.

    (3R,4R)-4-methylpiperidin-3-ol: Contains a methyl group instead of an azido group

Uniqueness

(3R,4R)-4-azidopiperidin-3-ol is unique due to the presence of both an azido group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

(3R,4R)-4-azidopiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O/c6-9-8-4-1-2-7-3-5(4)10/h4-5,7,10H,1-3H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZKPEQZWDFLAK-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 201B (44 mg, 0.18 mmol) was treated with a mixture of CH2Cl2 and TFA (1:1, 2 mL) for 30 min. The volatiles were removed under reduced pressure and the residue was azeotropically evaporated with heptane-CH2Cl2 three times to give a TFA salt of Compound 201C, which was used immediately in the next reaction without step further purification.
Quantity
44 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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